Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes an isoxazole ring substituted with a difluorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the reaction of 2,5-difluorophenyl isocyanate with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases, such as cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate can be compared to other similar compounds, such as Ethyl 2,5-difluorophenyl acetate and Ethyl 2,5-difluorobenzeneacetate. These compounds share structural similarities but differ in their functional groups and potential applications. The unique properties of this compound make it distinct in terms of reactivity and utility.
Comparison with Similar Compounds
Ethyl 2,5-difluorophenyl acetate
Ethyl 2,5-difluorobenzeneacetate
Properties
Molecular Formula |
C12H9F2NO3 |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
ethyl 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
PDHGFIHZNDJKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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